2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
説明
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-32-20-4-2-3-5-21(20)33-17-23(29)26-18-6-8-19(9-7-18)34(30,31)28-14-12-27(13-15-28)22-16-24-10-11-25-22/h2-11,16H,12-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRGBQAUWCOZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic molecule that has garnered interest due to its potential pharmacological applications. This article explores its biological activity, focusing on various mechanisms, therapeutic potentials, and the results of relevant studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a methoxyphenoxy group, a sulfonamide linkage, and a piperazine moiety, which are known to contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antidepressant effects via serotonin reuptake inhibition.
- Anticonvulsant properties in models of epilepsy.
- Anti-inflammatory activities through inhibition of pro-inflammatory cytokines.
- Serotonin Receptor Modulation : Compounds in this class have been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
- Anticonvulsant Activity : The piperazine moiety is associated with anticonvulsant effects. Studies have demonstrated that derivatives can protect against seizures in animal models, particularly through modulation of voltage-sensitive sodium channels .
- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory activity by inhibiting enzymes involved in inflammatory pathways .
Pharmacological Evaluation
A study evaluated the pharmacological profile of various analogs of the compound using radioligand binding assays. The results indicated significant binding affinity to α1-adrenoceptors and 5-HT1A receptors, suggesting potential for treating conditions like depression and anxiety .
Anticonvulsant Activity Study
In a detailed study on anticonvulsant activity, several derivatives were synthesized and tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. The most active compounds showed protective effects at doses of 100 mg/kg, indicating potential therapeutic applications in epilepsy .
Inflammation Inhibition
Another study focused on the anti-inflammatory properties of related compounds, demonstrating that they effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests that the compound may be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and reported activities:
Key Structural-Activity Relationships (SAR)
Piperazine vs. Piperidine: Piperazine derivatives (e.g., Compound 37) often exhibit stronger receptor binding due to nitrogen-rich rings, enhancing interactions with biological targets .
Sulfonyl Group :
- The sulfonyl bridge in the target compound and analogs (e.g., Compound 37) enhances metabolic stability and facilitates hydrogen bonding with enzymes or receptors .
Heterocyclic Substitutions :
- Pyrazine (target compound) and pyridine () groups introduce aromatic nitrogen atoms, which may improve solubility and modulate electronic properties for receptor binding .
Methoxy Groups: The 2-methoxyphenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted phenyl analogs .
Pharmacological Implications
Q & A
Basic: What are the recommended synthetic routes for 2-(2-methoxyphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of 2-methoxyphenol with a bromoacetate derivative to form the phenoxyacetate intermediate.
- Step 2: Sulfonylation of 4-aminophenyl sulfonyl chloride with 4-(pyrazin-2-yl)piperazine, followed by purification via column chromatography .
- Step 3: Amide bond formation between the phenoxyacetic acid and the sulfonamide intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
Key Considerations: - Monitor reaction progress using TLC or HPLC.
- Optimize solvent systems (e.g., DMF or THF) for solubility of intermediates .
Advanced: How can computational methods improve the design of derivatives targeting specific biological receptors?
Methodological Answer:
Leverage quantum chemical calculations and molecular docking:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and optimize reaction conditions (e.g., ICReDD’s approach) .
- Docking Studies: Employ software like AutoDock Vina to predict binding affinities of the sulfonylpiperazine moiety to receptors (e.g., serotonin or dopamine receptors) .
- SAR Analysis: Compare electrostatic potentials and steric effects of substituents (e.g., pyrazine vs. pyridine) to refine selectivity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Use orthogonal methods for structural validation:
- NMR Spectroscopy: Confirm the presence of the methoxyphenoxy group (δ 3.8–4.0 ppm for OCH) and sulfonyl protons (δ 7.5–8.0 ppm) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H] peak at ~550–600 m/z) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O motifs observed in related acetamides) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies via:
- Dose-Response Curves: Re-evaluate IC values under standardized conditions (e.g., pH, temperature) .
- Off-Target Screening: Use kinase profiling panels to identify non-specific interactions (e.g., ATP-binding site interference) .
- Metabolic Stability Assays: Compare hepatic microsome degradation rates to rule out pharmacokinetic variability .
Basic: What safety protocols are essential during handling?
Methodological Answer:
Follow hazard mitigation strategies:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
- Waste Disposal: Neutralize reactive intermediates (e.g., sulfonyl chlorides) with sodium bicarbonate before disposal .
- Emergency Measures: Maintain eyewash stations and spill kits in areas using DMF or THF .
Advanced: How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Factor Screening: Test variables (temperature, catalyst loading) using fractional factorial designs .
- Response Surface Methodology (RSM): Model interactions between solvent polarity and reaction time .
- Continuous Flow Systems: Enhance heat/mass transfer for sulfonylation and amidation steps .
Basic: What are the key structural motifs influencing bioactivity?
Methodological Answer:
Focus on:
- Sulfonylpiperazine Group: Enhances solubility and receptor binding via hydrogen-bond acceptor sites .
- Methoxyphenoxy Moiety: Modulates lipophilicity and membrane permeability (LogP ~2.5–3.0) .
- Pyrazine Ring: Participates in π-π stacking with aromatic residues in target proteins .
Advanced: What strategies validate target engagement in cellular assays?
Methodological Answer:
Combine pharmacological and genetic tools:
- Competitive Binding Assays: Use radiolabeled analogs (e.g., H-ligands) to quantify receptor occupancy .
- CRISPR Knockout Models: Confirm on-target effects by deleting the putative receptor gene .
- Thermal Shift Assays: Monitor protein stabilization upon compound binding via differential scanning fluorimetry .
Basic: How to assess purity and stability under storage conditions?
Methodological Answer:
- HPLC-PDA: Detect impurities >0.1% using C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) .
- Forced Degradation Studies: Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days to identify degradation products .
- Karl Fischer Titration: Quantify water content (<0.5% for lyophilized samples) .
Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
Modify physicochemical properties:
- Reducing Polar Surface Area (PSA): Replace sulfonyl with carbamate groups (PSA <90 Ų) .
- Introducing Prodrugs: Mask polar groups (e.g., esterify phenolic –OH) for passive diffusion .
- P-glycoprotein Inhibition: Co-administer with efflux pump inhibitors (e.g., verapamil) in in vivo models .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
